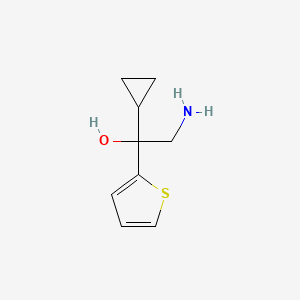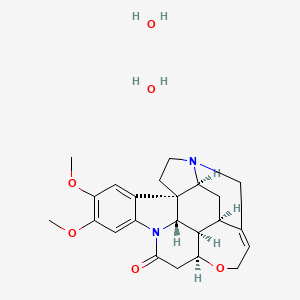
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, also known as ACPTE, is a cyclopropyl thienyl-containing amino alcohol. It is a synthetic compound that has been studied for its potential applications in various scientific research fields. ACPTE has a unique chemical structure that makes it a candidate for use in a variety of biological and chemical systems.
Aplicaciones Científicas De Investigación
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol has been studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of a variety of compounds, including peptides, polymers, and small molecules. It has also been used as a starting material in the synthesis of a number of biologically active compounds, including drugs and drug candidates. This compound has also been studied for its potential applications in drug delivery systems, as well as for its ability to interact with biomolecules and cellular targets.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is not well understood. However, it is known that this compound can interact with various biomolecules and cellular targets, such as proteins and enzymes. It is believed that this compound can bind to these targets and modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the activity of a number of enzymes, including cytochrome P450, which is involved in the metabolism of a number of drugs. This compound has also been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a relatively stable compound and can be stored for long periods of time without significant degradation. This makes it an ideal candidate for use in lab experiments. However, this compound can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
Future research on 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol will focus on further understanding its mechanism of action and potential applications in drug delivery systems. Additionally, further research will be conducted to explore its potential applications in the synthesis of new compounds, such as peptides and polymers. Finally, further research will be conducted to explore its potential applications in the treatment of various diseases and disorders.
Métodos De Síntesis
2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol can be synthesized through a number of methods. One method involves the reaction of 1-cyclopropyl-2-thienyl-1-ethanol with an amine, such as methylamine or ethylamine, in the presence of a catalyst. This reaction results in the formation of the desired product, this compound. Another method involves the reaction of 1-cyclopropyl-2-thienyl-1-ethanol with an aldehyde, such as acetaldehyde, in the presence of a catalyst. This reaction results in the formation of the desired product, this compound.
Propiedades
IUPAC Name |
2-amino-1-cyclopropyl-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWUXYCZAGBEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)




![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)
